molecular formula C17H17ClN2O2 B5068370 N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B5068370
M. Wt: 316.8 g/mol
InChI Key: PMLPEYDACFEPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, commonly known as CDEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDEA is a member of the family of N-phenylalkyl-substituted diamides, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of CDEA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, CDEA has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-kB signaling. In inflammatory cells, CDEA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
CDEA has been shown to have various biochemical and physiological effects in cells and organisms. In plants, CDEA has been shown to inhibit the activity of certain enzymes involved in photosynthesis and respiration, leading to the death of weeds. In cancer cells, CDEA has been shown to induce cell death and inhibit tumor growth. In inflammatory cells, CDEA has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation.

Advantages and Limitations for Lab Experiments

CDEA has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method and high purity yield. Another advantage is its broad range of potential applications in various fields. However, one limitation is its potential toxicity and need for careful handling. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of CDEA. One direction is further investigation of its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is the development of more efficient and environmentally friendly synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields such as material science and agriculture.

Synthesis Methods

CDEA can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2,4-dimethylphenylamine to form the intermediate product, which is then treated with ethylenediamine to yield CDEA. The purity and yield of CDEA can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

CDEA has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, CDEA has been shown to possess herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medicine, CDEA has been investigated for its anti-cancer and anti-inflammatory properties, and has shown promising results in preclinical studies. In material science, CDEA has been used as a surfactant and emulsifier in the production of nanoparticles and other materials.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-3-8-15(12(2)9-11)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLPEYDACFEPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.